molecular formula C13H15N3O2 B5195760 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No. B5195760
M. Wt: 245.28 g/mol
InChI Key: LSZVRKXXZALELW-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been reported to exhibit antibacterial and antifungal activities against various pathogens.

Advantages and Limitations for Lab Experiments

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several advantages for lab experiments, including its ease of synthesis, high yield, and potential applications in various fields. However, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, including the synthesis of novel derivatives with improved biological activities, the investigation of its mechanism of action, and the development of new applications in various fields. Moreover, the potential use of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide as a diagnostic tool for various diseases, such as cancer and inflammation, should be explored. Finally, the safety and toxicity of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide should be thoroughly investigated to ensure its safe use in various applications.

Synthesis Methods

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to exhibit significant antitumor activity against various cancer cell lines. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. In materials science, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been used as a building block for the synthesis of novel polymers and organic materials. In agriculture, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been used as a plant growth regulator and insecticide.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZVRKXXZALELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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